molecular formula C7H7NO B13645582 3-Ethyl-4-ethynyl-1,2-oxazole

3-Ethyl-4-ethynyl-1,2-oxazole

Katalognummer: B13645582
Molekulargewicht: 121.14 g/mol
InChI-Schlüssel: QJNVPOXZRRNFIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-4-ethynyl-1,2-oxazole: is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl group at the third position and an ethynyl group at the fourth position of the oxazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-ethynyl-1,2-oxazole can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide . Another method involves the use of palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro(hetero)aromatics .

Industrial Production Methods: Industrial production of oxazole derivatives often involves continuous flow processes to ensure high efficiency and safety. For example, the cyclodehydration of β-hydroxy amides can be performed in a packed reactor containing manganese dioxide, allowing for the rapid synthesis of oxazolines and their subsequent oxidation to oxazoles .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Ethyl-4-ethynyl-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of oxazole derivatives with different substituents.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted oxazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Ethyl-4-ethynyl-1,2-oxazole is used as an intermediate in the synthesis of various biologically active compounds. Its unique structure allows for the development of new chemical entities with potential therapeutic applications .

Biology: The compound has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. It serves as a scaffold for the design of new drugs targeting specific biological pathways .

Medicine: Oxazole derivatives, including this compound, have shown promise in the development of new pharmaceuticals. They are being investigated for their potential use in treating various diseases, including cancer, bacterial infections, and inflammatory disorders .

Industry: In the industrial sector, oxazole derivatives are used in the production of agrochemicals, dyes, and polymers. Their unique chemical properties make them valuable in various manufacturing processes .

Wirkmechanismus

The mechanism of action of 3-ethyl-4-ethynyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, oxazole derivatives have been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and cancer progression . Additionally, the compound’s ability to interact with bacterial enzymes makes it a potential candidate for developing new antibiotics .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C7H7NO

Molekulargewicht

121.14 g/mol

IUPAC-Name

3-ethyl-4-ethynyl-1,2-oxazole

InChI

InChI=1S/C7H7NO/c1-3-6-5-9-8-7(6)4-2/h1,5H,4H2,2H3

InChI-Schlüssel

QJNVPOXZRRNFIV-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NOC=C1C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.